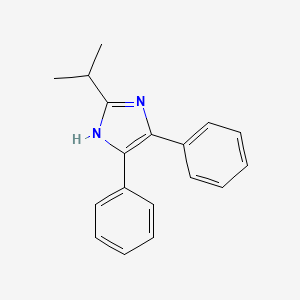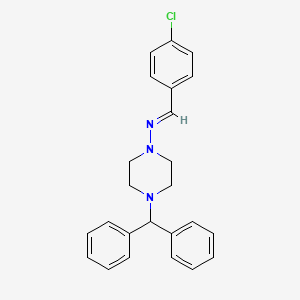![molecular formula C10H14N2O3S B15081693 N-{2-[(phenylsulfonyl)amino]ethyl}acetamide CAS No. 6274-53-9](/img/structure/B15081693.png)
N-{2-[(phenylsulfonyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide is an organic compound with the molecular formula C10H14N2O3S It is a derivative of acetamide and contains a phenylsulfonyl group attached to an aminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to antiproliferative effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(Phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide: A similar compound with a pyrrolidinyl group instead of an aminoethyl chain.
2-Chloro-N-(4-sulfamoylphenyl)acetamide: A precursor in the synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide.
Uniqueness
This compound is unique due to its specific structural features, such as the phenylsulfonyl group and the aminoethyl chain. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
6274-53-9 |
|---|---|
Formule moléculaire |
C10H14N2O3S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
N-[2-(benzenesulfonamido)ethyl]acetamide |
InChI |
InChI=1S/C10H14N2O3S/c1-9(13)11-7-8-12-16(14,15)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,11,13) |
Clé InChI |
QZXVAAZWBNMYAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


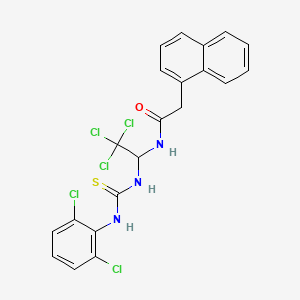
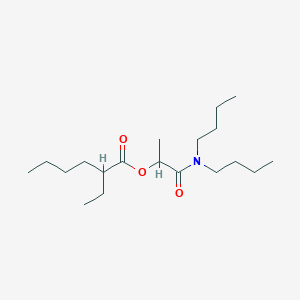

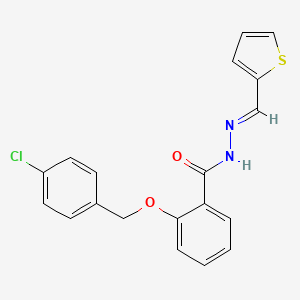
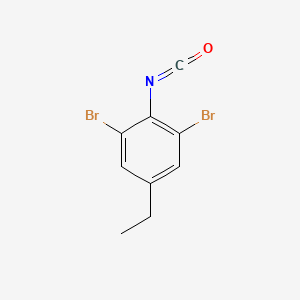
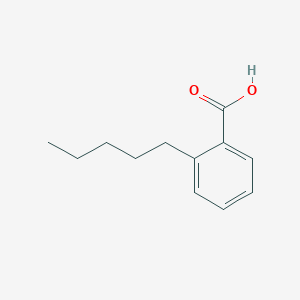
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
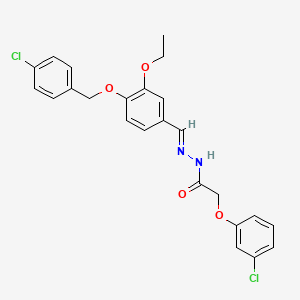
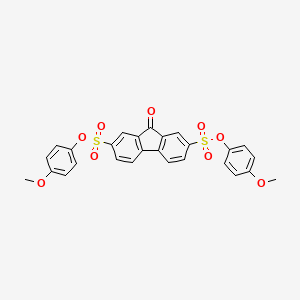
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
